
2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MATP, and it has been found to possess unique biochemical and physiological properties that make it an ideal candidate for use in laboratory experiments. In Additionally, we will list possible future directions for research on MATP.
Mecanismo De Acción
The mechanism of action of MATP involves its ability to generate ROS upon exposure to light. The ROS then induce oxidative damage to cellular components, leading to cell death. Additionally, MATP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
MATP has been found to possess unique biochemical and physiological effects. In addition to its ability to induce cell death in cancerous cells, MATP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, MATP has been found to possess antimicrobial properties, making it a potential treatment for bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MATP possesses several advantages for use in laboratory experiments. Its ability to generate ROS upon exposure to light makes it an ideal candidate for use in photodynamic therapy. Additionally, its anti-inflammatory and antimicrobial properties make it a potential treatment for a variety of diseases. However, MATP also possesses limitations, including its complex synthesis method and potential toxicity in high doses.
Direcciones Futuras
There are several future directions for research on MATP. One potential direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted on the use of MATP in photodynamic therapy for the treatment of various cancers. Furthermore, the potential antimicrobial properties of MATP could be further explored for the development of new antibiotics.
Métodos De Síntesis
MATP is synthesized through a multi-step process involving the reaction of 2-aminobenzamide with 2-bromo-5-methylthiophene-3-carboxylic acid. The resulting product is then reacted with methacryloyl chloride to yield MATP. The synthesis of MATP is a complex process that requires careful attention to detail and precise measurements to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
MATP has shown promising results in a variety of scientific research applications. One of the most significant applications of MATP is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that utilizes a photosensitizer, such as MATP, to generate reactive oxygen species (ROS) upon exposure to light. The ROS then induce cell death in cancerous cells, making PDT a potential treatment for a variety of cancers.
Propiedades
IUPAC Name |
5-methyl-2-(2-methylprop-2-enoylamino)-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9(2)15(20)18-16-13(14(17)19)12(10(3)21-16)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSBDPSBQIVFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(=C)C)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

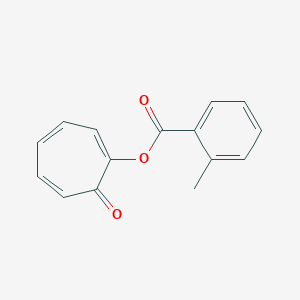
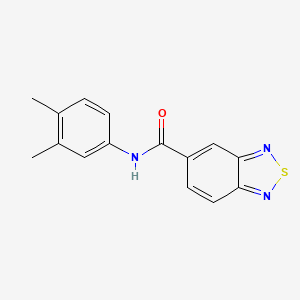
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
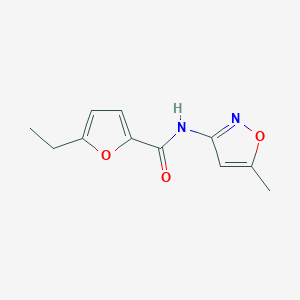
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
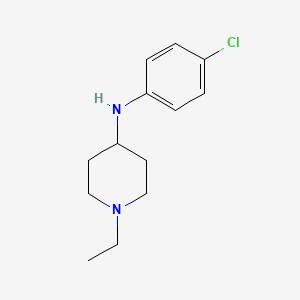

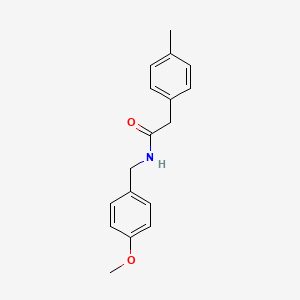
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)
